molecular formula C10H20ClNO2 B13907435 methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride

methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride

Cat. No.: B13907435
M. Wt: 221.72 g/mol
InChI Key: MKOOJLDSLGAFHS-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a cyclopentylamino group attached to a butanoate ester, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride typically involves the esterification of (2R)-2-(cyclopentylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R)-2-(cyclopentylamino)butanoic acid.

    Reduction: Formation of (2R)-2-(cyclopentylamino)butanol.

    Substitution: Formation of various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(cyclohexylamino)butanoate;hydrochloride
  • Methyl (2R)-2-(cyclopropylamino)butanoate;hydrochloride

Uniqueness

Methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride is unique due to its specific cyclopentylamino group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-3-9(10(12)13-2)11-8-6-4-5-7-8;/h8-9,11H,3-7H2,1-2H3;1H/t9-;/m1./s1

InChI Key

MKOOJLDSLGAFHS-SBSPUUFOSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)NC1CCCC1.Cl

Canonical SMILES

CCC(C(=O)OC)NC1CCCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.